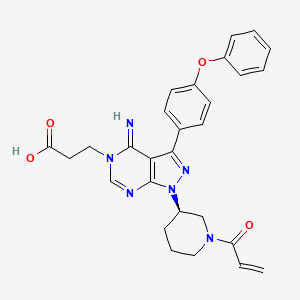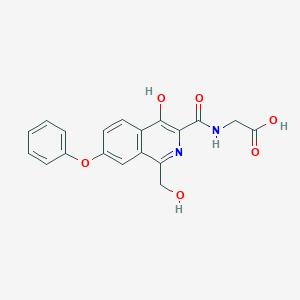
(1-Hydroxymethyl) Roxadustat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Hydroxymethyl) Roxadustat is a derivative of Roxadustat, a hypoxia-inducible factor prolyl hydroxylase inhibitor. Roxadustat is primarily used to treat anemia associated with chronic kidney disease by stimulating erythropoiesis through the stabilization of hypoxia-inducible factor (HIF) proteins . This compound has garnered significant attention due to its potential therapeutic applications and unique mechanism of action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Hydroxymethyl) Roxadustat involves several steps, starting from the precursor compound Roxadustat. The hydroxymethyl group is introduced through a series of chemical reactions, including hydroxylation and methylation under controlled conditions . Specific details on the reaction conditions, such as temperature, pressure, and catalysts used, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and quality control . The process is designed to ensure consistency and scalability while maintaining the compound’s efficacy and safety.
Analyse Chemischer Reaktionen
Types of Reactions: (1-Hydroxymethyl) Roxadustat undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . Reaction conditions such as solvent choice, temperature, and pH play a critical role in determining the reaction’s outcome.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
(1-Hydroxymethyl) Roxadustat has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of (1-Hydroxymethyl) Roxadustat involves the inhibition of prolyl hydroxylase enzymes, leading to the stabilization of hypoxia-inducible factor (HIF) proteins . Under normoxic conditions, prolyl hydroxylase enzymes hydroxylate HIF-α subunits, marking them for degradation. This compound inhibits this hydroxylation, allowing HIF-α to accumulate and translocate to the nucleus, where it dimerizes with HIF-β and activates the transcription of genes involved in erythropoiesis and iron metabolism .
Vergleich Mit ähnlichen Verbindungen
Vadadustat: Shares a similar mechanism of action but has distinct pharmacodynamic properties and clinical applications.
Uniqueness: (1-Hydroxymethyl) Roxadustat is unique due to its specific chemical modifications, which enhance its stability and efficacy compared to other HIF-PH inhibitors . Its ability to modulate gene expression under hypoxic conditions makes it a valuable tool in both research and clinical settings.
Eigenschaften
Molekularformel |
C19H16N2O6 |
|---|---|
Molekulargewicht |
368.3 g/mol |
IUPAC-Name |
2-[[4-hydroxy-1-(hydroxymethyl)-7-phenoxyisoquinoline-3-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C19H16N2O6/c22-10-15-14-8-12(27-11-4-2-1-3-5-11)6-7-13(14)18(25)17(21-15)19(26)20-9-16(23)24/h1-8,22,25H,9-10H2,(H,20,26)(H,23,24) |
InChI-Schlüssel |
UUXNKENDDGEQBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=C(N=C3CO)C(=O)NCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


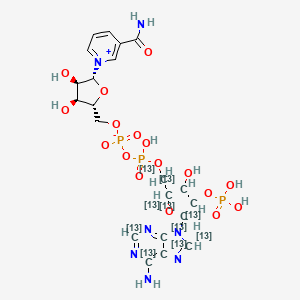

![7b-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid](/img/structure/B13846162.png)
![4-[(5-Chloro-1-benzofuran-2-yl)methyl]piperidine](/img/structure/B13846169.png)
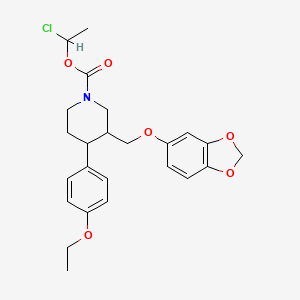
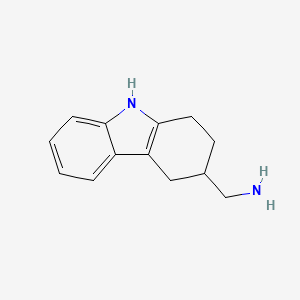
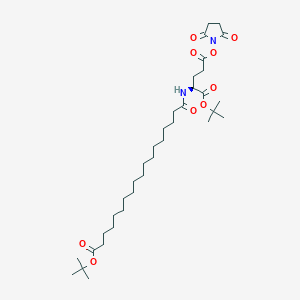
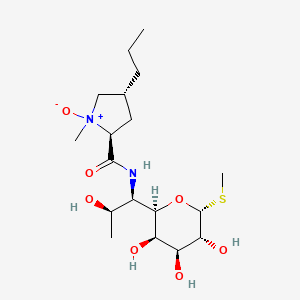

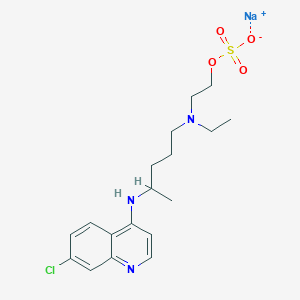
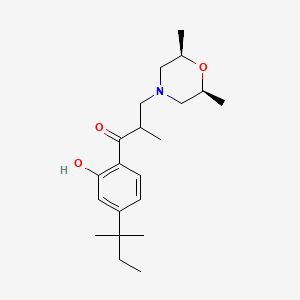
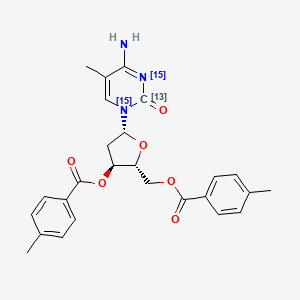
![2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-8-fluoro-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13846225.png)
